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Introduction

Glycogen phosphorylase, brain form (PYGB), is a key enzyme that catalyzes the rate-
determining step in glycogenolysis, the process of breaking down glycogen into glucose-1-
phosphate.[1] Found predominantly in the brain and also in other tissues like cardiomyocytes,
PYGB plays a critical role in providing an emergency energy supply during periods of metabolic
stress, such as ischemia or hypoglycemia.[1] Dysregulation of PYGB has been implicated in
various pathologies, including cancer, where it can support rapid cell proliferation by mobilizing
glycogen stores.[2][3][4] The development of a PYGB knockout (KO) mouse model is an
invaluable tool for elucidating the in vivo physiological and pathophysiological functions of this
enzyme, exploring its role in metabolic regulation, and validating it as a potential therapeutic
target.[5]

These application notes provide a comprehensive overview and detailed protocols for the
generation of a PYGB knockout mouse model using CRISPR/Cas9 technology, subsequent
validation of the gene knockout, and initial metabolic phenotyping.

Experimental Workflow and Protocols

The generation of a PYGB knockout mouse follows a multi-step process, from the initial design
of the gene-editing tools to the final characterization of the resulting animal model. The overall

workflow is depicted below.
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Caption: Workflow for generating and characterizing a PYGB knockout mouse model.
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Protocol 1: Generation of PYGB Knockout Mice via
CRISPRICas9

This protocol details the steps for creating a frameshift mutation in the Pygb gene using
CRISPR/Cas9 technology, leading to a functional knockout.[6][7]

1.1. Design and Synthesis of Single Guide RNAs (sgRNAS)

o Strategy: Design two sgRNAs targeting a critical early exon of the mouse Pygb gene (NCBI
Gene ID: 19293). Targeting an early exon increases the probability of generating a null allele
via a frameshift mutation (indel).

¢ Design Tools: Use online tools (e.g., CHOPCHOP, CRISPOR) to design sgRNAs with high
on-target scores and low off-target potential.

¢ Synthesis: Synthesize the designed sgRNAs using a commercially available in vitro
transcription kit or order synthetic SgRNAS.

Table 1. Example sgRNA Target Sequences for Mouse Pygb Gene

Target ID Exon Target Sequence (5' to 3') PAM
GCATGATGCTGG

Pygb-sgRNA-1 Exon 2 AGG
ACGAGATCAG
GTCTTCACCAAC

Pygb-sgRNA-2 Exon 2 TGG
CTGGACGGC

Note: Sequences are for illustrative purposes and must be validated prior to use.
1.2. Preparation of Microinjection Mix

» Prepare a sterile, RNase-free microinjection buffer (e.g., 10 mM Tris-HCI, 0.1 mM EDTA, pH
7.4).

 Dilute Cas9 nuclease (protein or mRNA) and the two synthesized sgRNAs in the injection
buffer to the final concentrations (e.g., 50 ng/puL Cas9 mRNA, 25 ng/puL each sgRNA).
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o Centrifuge the mix at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet any
precipitates.

o Transfer the supernatant to a new tube and keep on ice until microinjection.

1.3. Zygote Microinjection and Embryo Transfer

e Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

o Perform pronuclear microinjection of the CRISPR/Cas9 mix into the fertilized eggs.[8]

o Surgically transfer the injected zygotes into the oviducts of pseudopregnant surrogate
mothers.

Protocol 2: Genotyping of Founder (F0) Mice

This protocol is for identifying founder animals carrying the desired mutation.

2.1. Genomic DNA Extraction

o At 10-14 days of age, obtain a small tail or ear biopsy (~2 mm) from the resulting pups.[9]
e Place the tissue in a lysis buffer containing Proteinase K.

 Incubate at 55°C overnight or until the tissue is fully digested.

» Extract genomic DNA using a standard phenol-chloroform method or a commercial DNA
extraction kit.[9] Resuspend the DNA pellet in nuclease-free water.

2.2. PCR for Genotyping

o Strategy: A three-primer PCR strategy can be used to distinguish between wild-type (WT),
heterozygous (Het), and knockout (KO) alleles in a single reaction.

o Primer 1 (WT-Fwd): Binds upstream of the targeted region.

o Primer 2 (KO-Fwd): Binds specifically to the mutated sequence (if a large deletion is
created) or can be used in combination with other primers for size differentiation. For small
indels, Sanger sequencing is required.
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o Primer 3 (Common-Rev): Binds downstream of the targeted region.

 Alternative for Indels: Use a single primer pair flanking the target site. Run PCR and analyze
the products via Sanger sequencing to identify frameshift mutations.

Table 2: lllustrative Genotyping PCR Primer Design

Primer Name Sequence (5' to 3') Expected Product Size
GAGTCCTGAGCAGCA

Pygb-WT-Fwd WT Allele: ~400 bp
GAAGTG
TGAGGCTGAGACTTCTGG

Pygb-Common-Rev TTC WT Allele: ~400 bp

| Pygh-KO-Fwd | (Designed based on specific mutation) | KO Allele: ~250 bp |
2.3. PCR Reaction and Cycling Conditions

e Set up the PCR reaction as follows (25 pL total volume):

o

10x PCR Buffer: 2.5 pL
o 10 mM dNTPs: 0.5 pL
o 10 pM Forward Primer: 0.5 pL
o 10 uM Reverse Primer: 0.5 uL
o Taq DNA Polymerase: 0.2 pL
o Genomic DNA (50-100 ng): 1.0 pL
o Nuclease-free water: to 25 pL
» Use the following cycling conditions:

o Initial Denaturation: 94°C for 3 min
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o 35 Cycles:
» Denaturation: 94°C for 30 sec
= Annealing: 60°C for 30 sec
» Extension: 72°C for 45 sec
o Final Extension: 72°C for 5 min
2.4. Gel Electrophoresis

e Run the PCR products on a 2% agarose gel stained with a DNA-binding dye (e.g., SYBR
Safe).[9]

» Visualize the bands under UV light to determine the genotype based on band size.

Table 3: Example Genotyping Results for F2 Generation

Expected % of

Genotype WT Allele Band KO Allele Band

Pups
Wild-Type (+/+) ~400 bp None 25%
Heterozygous (+/-) ~400 bp ~250 bp 50%

| Knockout (-/-) | None | ~250 bp | 25% |

Protocol 3: Confirmation of PYGB Knockout

3.1. Western Blot Analysis
e Homogenize brain tissue from WT and KO mice in RIPA buffer with protease inhibitors.
o Determine protein concentration using a BCA assay.

o Separate 20-30 g of protein per sample on an SDS-PAGE gel and transfer to a PVDF
membrane.
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¢ Block the membrane with 5% non-fat milk in TBST for 1 hour.

e Incubate with a primary antibody against PYGB overnight at 4°C.

 Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

» Detect the signal using an ECL substrate. A loading control (e.g., GAPDH, (-actin) must be
used. Absence of the PYGB band in KO samples confirms the knockout.

3.2. Quantitative Real-Time PCR (gRT-PCR)

Extract total RNA from brain tissue using TRIzol or a commercial kit.
e Synthesize cDNA using a reverse transcription Kit.
o Perform gRT-PCR using SYBR Green master mix and primers specific for Pygb mRNA.

o Normalize Pygb expression to a housekeeping gene (e.g., Actb, Gapdh). A significant
reduction or absence of Pygbh mRNA in KO samples confirms the knockout at the transcript
level.

Protocol 4: Metabolic Phenotyping

Given PYGB's role in glycogen metabolism, a series of metabolic tests are essential to
characterize the knockout phenotype.[10][11]

4.1. Glucose Tolerance Test (GTT)

Fast mice for 6 hours with free access to water.

Record baseline blood glucose from a tail snip using a glucometer (t=0).

Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Plot glucose concentration over time and calculate the area under the curve (AUC).

4.2. Insulin Tolerance Test (ITT)
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Fast mice for 4 hours.

Record baseline blood glucose (t=0).

Administer an IP injection of human insulin (0.75 U/kg body weight).

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
4.3. Tissue Glycogen Content Assay

» Euthanize mice and rapidly collect tissues (brain, liver, muscle).

o Freeze tissues immediately in liquid nitrogen.

» Homogenize the tissue and measure glycogen content using a commercial colorimetric or
fluorometric glycogen assay kit, following the manufacturer’s instructions.

Table 4: Summary of Expected Metabolic Phenotyping Data (lllustrative)

. PYGB Knockout
Parameter Wild-Type (WT) P-value

(-I)

Body Weight (g) 254+1.2 25.1+1.5 >0.05

Fasting Blood

95+8 92 +10 >0.05
Glucose (mg/dL)
GTT AUC
_ 18,000 + 1,500 21,500 = 1,800 <0.05
(mg/dL*min)
Brain Glycogen
15+0.3 48+0.7 <0.001

(ng/mg tissue)

| Liver Glycogen (png/mg tissue) | 45.2 +5.1|43.9 £4.8 | >0.05 |

PYGB Signaling and Metabolic Role

PYGB is a central player in cellular energy homeostasis. Its activity is tightly regulated by
allosteric effectors and covalent modification. In the context of cancer, PYGB has also been
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linked to pro-survival signaling pathways such as the MAPK/ERK pathway.[12]
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Caption: Regulation and downstream effects of PYGB in metabolism and signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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